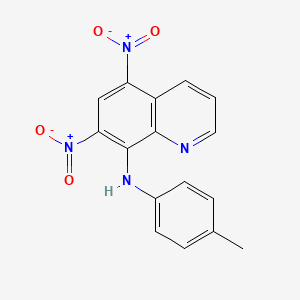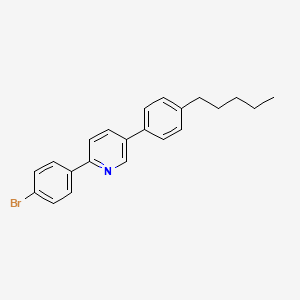
2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione typically involves the reaction of 4-acetylphenylboronic acid with 5-bromoisoindole-1,3-dione under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and efficient purification methods such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated isoindole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 2-(4-Carboxyphenyl)-5-bromoisoindole-1,3-dione.
Reduction: 2-(4-Acetylphenyl)isoindole-1,3-dione.
Substitution: 2-(4-Acetylphenyl)-5-azidoisoindole-1,3-dione or 2-(4-Acetylphenyl)-5-thioisoindole-1,3-dione.
科学的研究の応用
2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
2-(4-Acetylphenyl)isoindole-1,3-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromoisoindole-1,3-dione: Lacks the acetylphenyl group, which can influence its overall properties.
2-(4-Bromophenyl)-5-acetylisoindole-1,3-dione: Similar structure but with different positioning of functional groups.
Uniqueness: 2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione is unique due to the presence of both the bromine atom and the acetyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H10BrNO3 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC名 |
2-(4-acetylphenyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C16H10BrNO3/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17)8-14(13)16(18)21/h2-8H,1H3 |
InChIキー |
OXVHTMDFDCIYBU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11704437.png)
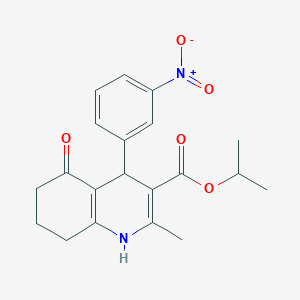
![ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11704448.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11704454.png)
![(5E)-3-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704458.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11704463.png)
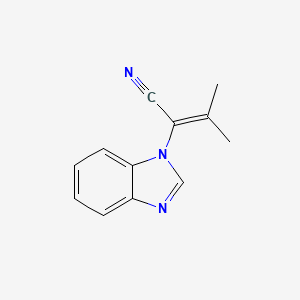
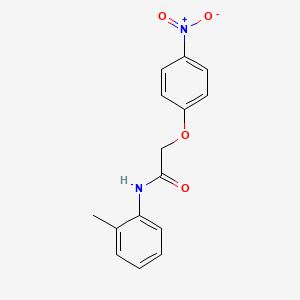
![N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11704492.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704493.png)
